molecular formula C13H14O B14490829 3-Methyl-2-phenyl-2-cyclohexen-1-one CAS No. 65825-74-3

3-Methyl-2-phenyl-2-cyclohexen-1-one

Cat. No.: B14490829
CAS No.: 65825-74-3
M. Wt: 186.25 g/mol
InChI Key: MSZJJHUOOBLVCB-UHFFFAOYSA-N
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Description

3-Methyl-2-phenyl-2-cyclohexen-1-one is an organic compound with the molecular formula C13H14O It is a derivative of cyclohexenone, characterized by the presence of a phenyl group and a methyl group attached to the cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for 3-Methyl-2-phenyl-2-cyclohexen-1-one are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate modifications to ensure efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous diethyl ether.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

3-Methyl-2-phenyl-2-cyclohexen-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-2-phenyl-2-cyclohexen-1-one involves its interaction with various molecular targets. As an enone, it can participate in Michael addition reactions with nucleophiles, which is a key pathway in its chemical reactivity . The specific molecular targets and pathways involved in its biological activities are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-2-phenyl-2-cyclohexen-1-one is unique due to the presence of both a phenyl and a methyl group, which influence its chemical reactivity and potential applications. The combination of these groups makes it a versatile intermediate in organic synthesis and a compound of interest in various research fields.

Properties

CAS No.

65825-74-3

Molecular Formula

C13H14O

Molecular Weight

186.25 g/mol

IUPAC Name

3-methyl-2-phenylcyclohex-2-en-1-one

InChI

InChI=1S/C13H14O/c1-10-6-5-9-12(14)13(10)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9H2,1H3

InChI Key

MSZJJHUOOBLVCB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)CCC1)C2=CC=CC=C2

Origin of Product

United States

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